
1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane is a fluorinated organic compound with the molecular formula C₇H₇F₉O. It is characterized by the presence of nine fluorine atoms, which contribute to its unique chemical properties. This compound is part of a class of chemicals known for their stability and resistance to degradation, making them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane typically involves the fluorination of precursor compounds. One common method is the electrochemical fluorination of sulfolane, which introduces fluorine atoms into the molecular structure . This process is carried out under controlled conditions to ensure the desired level of fluorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrochemical fluorination processes. These methods are optimized for efficiency and yield, often involving the use of specialized equipment and reagents to achieve high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace fluorine atoms.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Reagents such as amines, phenoxides, and enolates are commonly used in substitution reactions with this compound.
Oxidizing and Reducing Agents: Specific oxidizing and reducing agents may be employed depending on the desired reaction outcome.
Major Products Formed
The major products formed from these reactions include substituted derivatives of this compound, such as sulfonamides, aryl nonaflates, and alkenyl nonaflates .
Aplicaciones Científicas De Investigación
1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane has a wide range of applications in scientific research:
Biology and Medicine: The compound’s unique properties make it valuable in the development of pharmaceuticals and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane involves its interaction with molecular targets through its fluorinated structure. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical processes. The compound’s molecular targets and pathways are often related to its role as an electrophile in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Perfluorobutanesulfonyl Fluoride: Another fluorinated compound with similar applications in cross-coupling reactions.
Nonafluorobutanesulfonate Esters: These compounds share similar chemical properties and are used in related industrial processes.
Uniqueness
1,1,1,2,2,3,3,4,4-Nonafluoro-4-propoxybutane stands out due to its specific molecular structure, which provides unique reactivity and stability. Its ability to undergo a wide range of chemical reactions while maintaining stability makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
72372-80-6 |
|---|---|
Fórmula molecular |
C7H7F9O |
Peso molecular |
278.12 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3,4,4-nonafluoro-4-propoxybutane |
InChI |
InChI=1S/C7H7F9O/c1-2-3-17-7(15,16)5(10,11)4(8,9)6(12,13)14/h2-3H2,1H3 |
Clave InChI |
TVOMDPDLBZJPTG-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


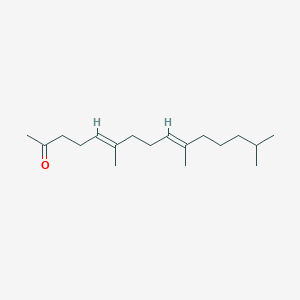
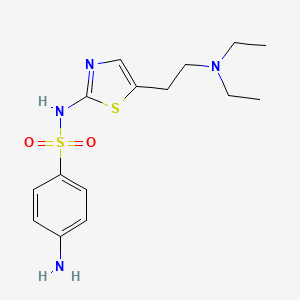
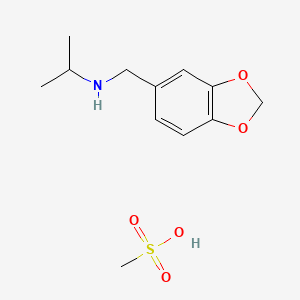
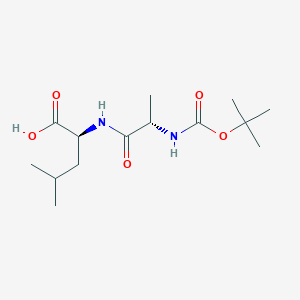

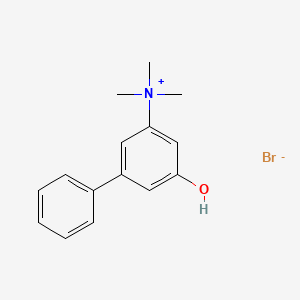
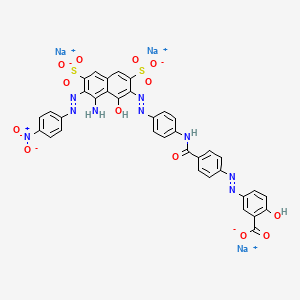
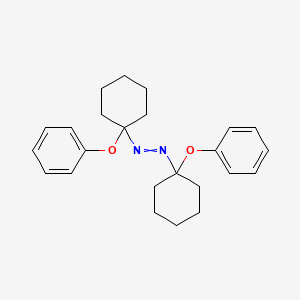
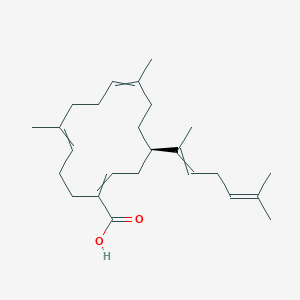



![4-[(4-nitrophenyl)carbamoyl]benzoic Acid](/img/structure/B14463140.png)
![Piperidine, 2,2,6,6-tetramethyl-1-[[(trimethylsilyl)imino]phosphino]-](/img/structure/B14463141.png)
